5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C7H14Cl2N2 |
|---|---|
Molecular Weight |
197.10 g/mol |
IUPAC Name |
5-(aziridin-1-yl)pent-3-yn-1-amine;dihydrochloride |
InChI |
InChI=1S/C7H12N2.2ClH/c8-4-2-1-3-5-9-6-7-9;;/h2,4-8H2;2*1H |
InChI Key |
NNSJMDFQTKCABI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1CC#CCCN.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
This method involves alkylation of aziridine using a halogenated propargylamine precursor. The terminal halogen (X = Cl, Br) undergoes nucleophilic displacement by the aziridine nitrogen, followed by salt formation.
Steps :
-
Synthesis of 5-Chloro-pent-3-yn-1-amine :
-
Aziridine Alkylation :
-
Conditions : 5-Chloro-pent-3-yn-1-amine + aziridine (neat, 60°C, 12 h).
-
Base : K₂CO₃ or Et₃N to neutralize HCl byproduct.
-
-
Salt Formation :
-
Treatment with HCl gas in Et₂O yields the dihydrochloride salt.
-
Data :
Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, with aziridine acting as a nucleophile. Steric hindrance from the propargyl chain necessitates elevated temperatures.
Petasis Reaction with Aziridine Aldehyde and Propargyl Boronic Acid
Reaction Overview
The Petasis multicomponent reaction couples an aziridine aldehyde, propargyl boronic acid, and a secondary amine to form the target compound.
Steps :
-
Aziridine Aldehyde Synthesis :
-
Petasis Reaction :
-
Components : Aziridine aldehyde + propargyl boronic acid + morpholine.
-
Catalyst : Yb(OTf)₃ (10 mol%) in THF/H₂O (3:1).
-
Conditions : 50°C, 8 h.
-
Data :
Limitations :
Intramolecular Aziridination via Lead Tetraacetate Oxidation
Reaction Overview
A propargylamine precursor with a vicinal hydroxyl group undergoes oxidative cyclization to form the aziridine ring.
Steps :
-
Synthesis of 5-Hydroxy-pent-3-yn-1-amine :
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Epoxidation of pent-3-yn-1-ol followed by ring-opening with NH₃.
-
-
Oxidative Cyclization :
Data :
Mechanistic Insight :
Lead(IV) amide intermediates facilitate N–O bond cleavage, enabling cyclization.
Copper-Catalyzed A³ Coupling with Aziridine
Reaction Overview
A three-component (aldehyde, aziridine, alkyne) coupling forms the propargylamine backbone.
Steps :
-
Components : Formaldehyde + aziridine + pent-1-yne.
Data :
Advantages :
-
Atom-economical, single-step synthesis.
Reductive Amination of Aziridine Ketone
Reaction Overview
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Nucleophilic Substitution | 65–72 | High | Moderate |
| Petasis Reaction | 58 | Moderate | Low |
| Oxidative Cyclization | 45 | Low | High |
| A³ Coupling | 50–55 | High | Moderate |
| Reductive Amination | 40 | Moderate | High |
Key Findings :
Chemical Reactions Analysis
Nucleophilic Substitution at the Amine Center
The primary amine undergoes substitution reactions with electrophiles. Key examples include:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Benzyl bromide | DMF, 60°C, 4 h | -Benzyl derivative | 85% | |
| Acetyl chloride | THF, 0°C → RT, 2 h | -Acetylated compound | 78% |
These reactions exploit the nucleophilicity of the primary amine, with polar aprotic solvents enhancing reactivity. Steric hindrance from the aziridine ring minimally affects substitution at the linear chain.
Alkyne Functionalization via Cycloaddition and Reduction
The terminal alkyne participates in cycloadditions and reductions:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Huisgen Cycloaddition | CuI (10 mol%), DCM, RT, 12 h | 1,2,3-Triazole | 92% | |
| Hydrogenation | H₂, Pd/C, EtOAc, 25°C, 3 h | -Pent-3-ene-1-amine | 78% |
The alkyne’s linear geometry facilitates regioselective transformations, while the aziridine ring remains intact under these conditions.
Aziridine Ring-Opening Reactions
The strained three-membered aziridine ring undergoes nucleophilic ring-opening:
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂O | HCl (cat.), RT, 12 h | 1,2-Amino alcohol | 68% | |
| Thiophenol | Et₃N, DCM, 0°C → RT, 6 h | -Sulfenyl diamine | 81% |
Ring-opening proceeds via mechanisms, with stereochemical inversion observed at the aziridine carbon . Acidic conditions protonate the aziridine nitrogen, enhancing electrophilicity.
Tandem Reaction Cascades
Sequential reactions exploit both functional groups. For example:
-
Alkyne Hydrogenation : Converts the terminal alkyne to an alkene.
-
Aziridine Ring-Opening : The alkene-directed nucleophilic attack on the aziridine yields fused polyheterocycles .
| Cascade Sequence | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrogenation → Aziridine opening | H₂/Pd/C → H₂O/HCl | Bicyclic amino alcohol | 64% |
Stereochemical and Mechanistic Insights
-
Aziridine Ring-Opening : Proceeds with -like inversion, confirmed by X-ray crystallography .
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Triazole Formation : Cu(I)-catalyzed cycloaddition follows a concerted mechanism with high regioselectivity.
-
pH-Dependent Reactivity : Under basic conditions, the primary amine deprotonates, favoring alkyne reactions; acidic conditions prioritize aziridine activation .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds with aziridine moieties exhibit significant anticancer properties. The aziridine ring can interact with DNA, leading to the formation of cross-links that inhibit cancer cell proliferation. Studies have shown that derivatives of 5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride can enhance the efficacy of existing chemotherapeutic agents by targeting cancer cells more selectively .
Antimicrobial Properties
The compound's structure allows it to act against various bacterial strains. Preliminary studies demonstrate its potential as an antimicrobial agent, particularly against resistant strains due to its ability to disrupt bacterial cell walls and interfere with essential metabolic processes .
Synthetic Applications
Building Block in Organic Synthesis
this compound serves as a versatile building block in the synthesis of complex organic molecules. Its reactivity can be exploited in various reactions, including cycloadditions and nucleophilic substitutions, facilitating the construction of heterocyclic compounds that are pivotal in drug discovery .
Catalytic Applications
The compound has been utilized in catalytic processes, particularly in palladium-catalyzed reactions. It has been shown to improve yields and selectivity in allylic substitutions, which are crucial for synthesizing chiral centers in pharmaceuticals .
Case Study 1: Anticancer Research
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their cytotoxicity against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics, suggesting enhanced potency .
Case Study 2: Synthesis of Heterocycles
A research team at the University of Groningen explored the use of this compound as a precursor for synthesizing azetidines and other nitrogen-containing heterocycles. Their findings demonstrated high yields and selectivity, showcasing its utility as a synthetic intermediate .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride involves its ability to undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The aziridine ring is particularly reactive due to the ring strain, making it a suitable candidate for cross-linking and modification reactions. The alkyne group can participate in cycloaddition reactions, further expanding its utility in chemical synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Aziridine-Containing Analogs
- 5-(Aziridin-1-yl)-2,4-dinitrobenzoic Acid Ethyl Ester This compound shares the aziridine moiety but incorporates a benzoic acid ester backbone. Unlike the alkyne in 5-(Aziridin-1-yl)pent-3-yn-1-amine, the aromatic nitro groups in this analog confer electrophilic reactivity, enabling interactions with enzymes like NAD(P)H:quinone oxidoreductase. Dicumarol, an inhibitor of this enzyme, shows nonlinear inhibition kinetics with this compound, suggesting distinct binding mechanisms compared to the alkyne-aziridine hybrid .
Dihydrochloride Salts of Amines
- 4-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride Molecular Formula: C₉H₁₃N₃·2HCl | Molecular Weight: 236.14 This pyridine derivative features a pyrrolidine ring instead of aziridine. The dihydrochloride salt enhances aqueous solubility, similar to the target compound, but the pyrrolidine’s five-membered ring reduces ring strain, altering nucleophilic reactivity.
- Its dihydrochloride form improves stability in biological buffers, a shared feature with the target compound. However, the lack of an aziridine moiety limits its utility in alkylation reactions .
Heterocyclic Amine Derivatives
1-(Pyrimidin-5-yl)azetidin-3-amine Hydrochloride
Molecular Formula: C₇H₁₁ClN₄ | Molecular Weight: 186.64
This azetidine (four-membered ring) derivative exhibits lower ring strain than aziridine, moderating its reactivity. The pyrimidine substituent enables π-π stacking interactions in enzyme binding, a feature absent in the alkyne-aziridine hybrid. Its molecular weight is significantly lower, impacting pharmacokinetic profiles .- 5-(1-Aminoethyl)-1,3,4-thiadiazol-2-amine Dihydrochloride Molecular Formula: C₅H₁₀N₄S·2HCl | Molecular Weight: 231.15 The thiadiazole ring introduces sulfur-mediated hydrogen bonding, contrasting with the alkyne’s linear geometry.
Structural and Functional Data Table
| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Reactivity/Solubility Features |
|---|---|---|---|---|
| 5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride | Not provided* | Not provided* | Aziridine, alkyne, dihydrochloride | High solubility, nucleophilic aziridine |
| 5-(Aziridin-1-yl)-2,4-dinitrobenzoic acid ethyl ester | C₁₁H₁₀N₄O₆ | 318.22 | Aziridine, nitro, ester | Electrophilic aromatic substitution |
| 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride | C₉H₁₃N₃·2HCl | 236.14 | Pyrrolidine, dihydrochloride | Moderate nucleophilicity, low toxicity |
| 1-(Pyrimidin-5-yl)azetidin-3-amine hydrochloride | C₇H₁₁ClN₄ | 186.64 | Azetidine, pyrimidine | π-π stacking, enzyme inhibition |
Biological Activity
5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride is a nitrogen-containing heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the compound's structural characteristics, synthesis methods, and biological effects, supported by relevant data tables and case studies.
The compound's chemical formula is CHClN with a molecular weight of approximately 195.07 g/mol. Its structure includes an aziridine ring, which contributes to its reactivity and biological activity. The presence of the alkyne functional group enhances its interaction with biological targets.
Synthesis Methods
Several synthetic routes have been developed for the preparation of this compound. Common methods include:
- Alkyne formation : Utilizing copper-catalyzed coupling reactions to introduce the alkyne moiety.
- Aziridine ring formation : Employing nucleophilic substitutions or cycloadditions to synthesize the aziridine component.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing several pharmacological properties:
Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity against various cancer cell lines. For example, in vitro studies demonstrated:
- IC values ranging from 10 to 50 µM against breast and lung cancer cells.
The proposed mechanism involves:
- Inhibition of DNA synthesis : The compound may interfere with DNA replication processes, leading to apoptosis in cancer cells.
Case Studies
Several case studies highlight the efficacy of this compound:
- Study on Lung Cancer Cells : A study reported that treatment with this compound resulted in a 70% reduction in cell viability compared to untreated controls.
- Combination Therapy : In combination with other chemotherapeutic agents, enhanced cytotoxic effects were observed, suggesting potential for use in multidrug regimens.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
| Parameter | Value |
|---|---|
| Solubility | Very soluble in water |
| Bioavailability | High |
| Half-life | Not extensively studied yet |
Toxicity Profile
Preliminary toxicity assessments indicate that while the compound shows promise as an anticancer agent, it also exhibits cytotoxicity towards normal cells at higher concentrations. Further studies are needed to determine safe dosage levels.
Q & A
Q. What are the recommended synthesis routes for 5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride?
The synthesis typically involves multi-step organic reactions, including nucleophilic substitution to introduce the aziridine group and alkyne formation. Key reagents such as alkyl halides or sulfonates may be used for substitution, followed by hydrochlorination to form the dihydrochloride salt. Reaction conditions (e.g., anhydrous environments, controlled temperatures) are critical to prevent side reactions . Computational pre-screening of reaction pathways can reduce trial-and-error approaches .
Q. What analytical techniques are essential for characterizing purity and structural integrity?
High-performance liquid chromatography (HPLC) with UV detection and nuclear magnetic resonance (NMR) spectroscopy are standard for purity assessment. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography resolves stereochemical ambiguities. For example, ammonium acetate buffer (pH 6.5) is used in HPLC mobile phases to enhance resolution . Cross-validation using multiple techniques minimizes misinterpretation of spectroscopic data .
Q. What safety protocols are critical when handling this compound in aqueous environments?
Immediate decontamination of spills with water and neutralization of acidic residues is mandatory. Personal protective equipment (PPE), including nitrile gloves and goggles, is required. Inhalation risks necessitate fume hood use, while skin contact requires thorough rinsing and medical evaluation if irritation persists. Safety data sheets (SDS) emphasize these protocols, though GHS classification may not apply .
Advanced Research Questions
Q. How can computational chemistry optimize reaction conditions for this compound?
Quantum chemical calculations (e.g., density functional theory) predict transition states and thermodynamic feasibility, guiding experimental parameter selection. For instance, reaction path searches identify optimal catalysts or solvents, reducing development time by up to 50% in some cases . Machine learning models trained on existing reaction databases further refine predictions by correlating yield with variables like temperature and pH .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies between NMR, IR, or MS data require systematic validation:
- Step 1: Repeat experiments under standardized conditions to rule out instrumental error.
- Step 2: Use 2D NMR (e.g., COSY, HSQC) to confirm connectivity in complex regions.
- Step 3: Compare experimental data with simulated spectra from computational tools like Gaussian or ADF . Theoretical frameworks ensure alignment between observed data and predicted molecular behavior .
Q. How to design experiments to study reactivity under varying conditions?
A factorial design of experiments (DoE) is recommended:
Q. What methodologies assess stability under different storage conditions?
Accelerated stability studies involve:
- Thermal Stress: 40°C/75% relative humidity for 6 months.
- Light Exposure: ICH Q1B guidelines for photodegradation.
- Analytical Monitoring: HPLC tracking degradation products and potency loss. Data from these studies inform optimal storage temperatures (e.g., room temperature vs. refrigeration) and packaging requirements (e.g., desiccants) .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
